(2,4,6-trimethylpyridin-3-yl)boronic Acid
CAS No.: 1029654-17-8
Cat. No.: VC3720712
Molecular Formula: C8H12BNO2
Molecular Weight: 165 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1029654-17-8 |
---|---|
Molecular Formula | C8H12BNO2 |
Molecular Weight | 165 g/mol |
IUPAC Name | (2,4,6-trimethylpyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 |
Standard InChI Key | JIRJWTLUYBSLGP-UHFFFAOYSA-N |
SMILES | B(C1=C(N=C(C=C1C)C)C)(O)O |
Canonical SMILES | B(C1=C(N=C(C=C1C)C)C)(O)O |
Introduction
Chemical Identity and Properties
(2,4,6-Trimethylpyridin-3-yl)boronic acid is a well-defined organic compound with specific chemical identifiers that distinguish it in the scientific literature. Its fundamental properties are crucial for understanding its behavior in chemical reactions and applications.
Basic Information
The compound is characterized by the following key identifiers:
Property | Value |
---|---|
CAS Number | 1029654-17-8 |
Molecular Formula | C₈H₁₂BNO₂ |
Molecular Weight | 165.00 g/mol |
Physical Appearance | White powders |
Purity (Commercial) | ≥95% |
The molecular structure consists of a pyridine ring with three methyl substituents at the 2, 4, and 6 positions, and a boronic acid group (-B(OH)₂) at the 3 position . This specific arrangement of functional groups contributes to the compound's unique reactivity profile and applications in organic synthesis.
Structural Characteristics
The chemical structure can be represented by the following canonical SMILES notation:
B(C1=C(N=C(C=C1C)C)C)(O)O
The corresponding InChI representation is:
InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3
The arrangement of the methyl groups on the pyridine ring creates a sterically hindered environment around the boronic acid group, which influences its reactivity in coupling reactions. The methyl groups at positions 2 and 6 flank the nitrogen atom in the pyridine ring, while the methyl at position 4 is opposite to the boronic acid functionality at position 3 .
Synthesis Methodologies
The preparation of (2,4,6-trimethylpyridin-3-yl)boronic acid employs several sophisticated synthetic routes, each with distinct advantages and limitations. Understanding these methods is essential for researchers seeking to produce this compound efficiently.
Common Synthetic Approaches
Based on established procedures for pyridinylboronic acids, several methodologies can be applied to synthesize (2,4,6-trimethylpyridin-3-yl)boronic acid:
Applications in Chemical Research
(2,4,6-Trimethylpyridin-3-yl)boronic acid serves as a valuable building block in multiple fields of chemistry due to its unique structural features and reactivity pattern.
Suzuki-Miyaura Coupling Applications
The primary application of this compound lies in Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with various aryl and heteroaryl halides. The presence of three methyl groups provides steric hindrance that can influence:
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Regioselectivity in coupling reactions
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Reaction rates and conditions required
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Stereochemical outcomes in asymmetric variants of the coupling
These coupling reactions enable the synthesis of complex molecular scaffolds that would be difficult to access through alternative routes .
Pharmaceutical Development
The compound serves as an important intermediate in pharmaceutical synthesis:
Application Area | Potential Uses |
---|---|
Drug Development | Building block for novel active pharmaceutical ingredients |
Medicinal Chemistry | Creation of structure-activity relationship (SAR) libraries |
Process Chemistry | Scalable synthetic routes to drug candidates |
The methyl-substituted pyridine motif appears in numerous bioactive compounds, making this boronic acid particularly valuable for pharmaceutical research .
Material Science Applications
Beyond pharmaceutical applications, this compound can contribute to the development of:
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Functional materials with unique electronic properties
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Polymeric structures incorporating the pyridine motif
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Ligands for metal complexes with catalytic applications
Physical and Chemical Properties
Understanding the physical and chemical properties of (2,4,6-trimethylpyridin-3-yl)boronic acid is essential for its proper handling, storage, and application in research settings.
Physical Characteristics
The compound typically appears as a white to off-white powder with the following properties:
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Molecular weight: 165.00 g/mol
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Appearance: White powder
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Solubility: Limited solubility in water; more soluble in polar organic solvents like THF, methanol, and DMSO
Chemical Reactivity
As a boronic acid derivative, this compound exhibits several characteristic reactivity patterns:
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Lewis acidity through the empty p-orbital on boron
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Ability to form tetrahedral boron species upon coordination with nucleophiles
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Susceptibility to oxidation, particularly under basic conditions
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Potential for transmetalation, which is key to its use in Suzuki coupling reactions
The pyridine nitrogen provides a basic site that can influence both the reactivity of the boronic acid and its handling properties.
Comparison with Related Compounds
Comparing (2,4,6-trimethylpyridin-3-yl)boronic acid with structurally similar compounds helps contextualize its properties and applications.
Comparison with 2,4,6-Trimethylphenylboronic Acid
While structurally similar, 2,4,6-trimethylphenylboronic acid (mesitylboronic acid) differs in several important aspects:
Property | (2,4,6-Trimethylpyridin-3-yl)boronic acid | 2,4,6-Trimethylphenylboronic acid |
---|---|---|
Molecular Formula | C₈H₁₂BNO₂ | C₉H₁₃BO₂ |
Molecular Weight | 165.00 g/mol | 164.01 g/mol |
Ring System | Pyridine (heterocyclic) | Benzene (carbocyclic) |
Electronic Properties | Electron-deficient ring | Electron-rich ring |
Synthetic Route | Various borylation methods | Often via Grignard intermediates |
CAS Number | 1029654-17-8 | 5980-97-2 |
The key distinction lies in the pyridine nitrogen, which influences the electronic properties of the ring and subsequent reactivity of the boronic acid group .
Comparison with Other Pyridinylboronic Acids
Within the family of pyridinylboronic acids, the (2,4,6-trimethylpyridin-3-yl) derivative offers unique steric and electronic characteristics:
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The 2,4,6-trimethyl substitution pattern creates a sterically congested environment
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The electron-donating methyl groups partially offset the electron-withdrawing nature of the pyridine
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Compared to unsubstituted or differently substituted pyridinylboronic acids, this compound may exhibit enhanced stability against protodeboronation
Analytical Methods for Characterization
Proper characterization of (2,4,6-trimethylpyridin-3-yl)boronic acid is essential for confirming its identity and purity.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed:
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NMR Spectroscopy:
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¹H NMR shows characteristic signals for the three methyl groups and the aromatic proton
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¹¹B NMR provides information about the boronic acid environment
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¹³C NMR reveals the carbon framework of the molecule
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Infrared Spectroscopy:
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Characteristic B-O stretching bands in the 1330-1380 cm⁻¹ region
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O-H stretching from the boronic acid group around 3200-3500 cm⁻¹
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Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used to assess purity, with typical commercial samples having purities of ≥95% .
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